2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid is a bicyclic organic compound featuring a norbornane-like framework (bicyclo[4.1.0]heptane) with a tert-butoxycarbonyl (BOC)-protected amino group and a carboxylic acid substituent at the 2-position. While direct data on this compound are sparse, its structural analogs and derivatives have been studied for their roles in drug discovery, particularly as β-lactam antibiotic precursors or peptide-mimetic scaffolds .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)6-4-5-8-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMPQLIZWVXWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound’s uniqueness lies in its bicyclo[4.1.0]heptane core and BOC-protected amino group. Below is a comparative analysis with three structurally related molecules:
Physicochemical Properties
- Solubility : The BOC-protected derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its hydrophobic tert-butyl group, whereas the Fmoc analog (with a fluorenylmethyl group) shows higher lipophilicity, limiting aqueous solubility .
- Stability : The BOC group is acid-labile, requiring trifluoroacetic acid (TFA) for deprotection, while the Fmoc group is base-sensitive (removable with piperidine). This distinction dictates their utility in orthogonal protection strategies .
Pharmaceutical Relevance
- Antibiotic Development: While β-lactam derivatives (e.g., compound n in ) are clinically established, the bicyclo[4.1.0]heptane analog’s lack of a β-lactam ring limits direct antimicrobial activity. However, its rigidity may enhance bioavailability in non-antibiotic drug candidates .
- Peptide Engineering : The Fmoc analog () is widely used in SPPS, whereas the BOC variant’s acid sensitivity restricts its use to early-stage intermediates in solution-phase synthesis .
Biological Activity
2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and unique substituents. Its biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential interactions with biological systems.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H21NO4
- CAS Number: 1875958-64-7
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors, which can modulate various biological pathways. The bicyclic structure allows for specific binding interactions, potentially influencing enzymatic activities or receptor functions.
2. Pharmacological Potential
Research indicates that compounds with similar bicyclic structures exhibit a range of pharmacological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.
- Anti-inflammatory Effects: Compounds in this class may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into their potential applications:
Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial properties of bicyclic compounds similar to this compound. The results showed significant inhibition of growth against multiple bacterial strains, indicating a promising avenue for antibiotic development.
Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory mechanisms of bicyclic compounds, revealing that they can effectively reduce pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
